Endrin ketone

概要

説明

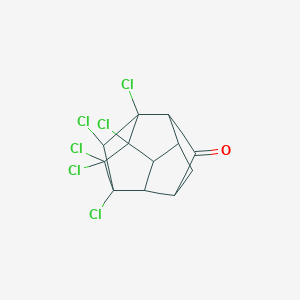

Endrin ketone is a derivative of endrin, an organochlorine compound primarily used as an insecticide. Endrin itself was developed by Shell and Velsicol Chemical Corporation in 1950 and gained prominence for its effectiveness in controlling agricultural pests . This compound, with the chemical formula C₁₂H₈Cl₆O, is a product of endrin when it is exposed to light or undergoes isomerization . It is a colorless, odorless substance that appears in the environment as a degradation product of endrin .

準備方法

Synthetic Routes and Reaction Conditions: Endrin ketone is typically formed through the isomerization of endrin. This process can occur under high temperatures or in the presence of catalysts. The isomerization reaction involves the rearrangement of the molecular structure of endrin to form this compound .

Industrial Production Methods: Industrial production of this compound is not common as it is primarily a degradation product of endrin. in laboratory settings, endrin can be subjected to controlled conditions to produce this compound. This involves heating endrin in the absence of catalysts or in the presence of specific catalysts to facilitate the isomerization process .

化学反応の分析

Types of Reactions: Endrin ketone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form other degradation products.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of endrin aldehyde, while reduction can yield less chlorinated derivatives .

科学的研究の応用

Health Effects

Research indicates that endrin ketone exhibits significant neurotoxic effects. In animal studies, acute oral exposure to endrin and its derivatives has resulted in neurological symptoms such as convulsions and hepatic toxicity . A summary of significant findings includes:

- Neurological Effects : High-level exposure leads to severe central nervous system toxicity, with case studies documenting convulsions and death following acute ingestion .

- Hepatic Effects : Occupational exposure has shown transient changes in serum hepatic enzymes among workers manufacturing endrin .

Table 1 summarizes key studies on health effects associated with this compound:

| Study Reference | Population | Exposure Route | Key Findings |

|---|---|---|---|

| Young & Mehendale (1986) | Animal Models | Oral | Severe neurotoxicity observed; limited data on human exposure |

| El Morsi et al. (2012) | Adolescent Females | Oral | Elevated serum levels linked to delayed physical development |

| Bagchi et al. (1992) | Rats | Oral | Increased liver weight at various doses |

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological effects. Studies have shown that it can accumulate in wildlife, particularly affecting bird populations . The compound's bioconcentration factor (BCF) indicates a high potential for accumulation in aquatic organisms, which can impact food chains and biodiversity.

Biodegradation Studies

Research has demonstrated that endrin can be biodegraded under specific conditions, although the rate varies significantly based on environmental factors such as soil type and moisture content . The following table outlines findings from biodegradation studies:

| Study Reference | Soil Type | Conditions | Half-Life (Days) | Findings |

|---|---|---|---|---|

| Gowda & Sethunathan (1976) | Flooded Rice Soil | Aerobic | <20 - 80 | Significant degradation observed; organic matter increased rates |

| Patil et al. (1970) | Various Soils | Aerobic | N/A | 20 isolates found capable of degrading endrin |

Agricultural Use

While endrin is no longer widely used due to its toxicity, understanding its degradation products like this compound can inform future pesticide development strategies aimed at reducing environmental impact while maintaining efficacy against pests.

Biochemical Research

This compound's interaction with biological systems makes it a candidate for biochemical research, particularly in studying neurotoxic mechanisms and developing antidotes or treatments for pesticide exposure.

作用機序

Endrin ketone exerts its effects primarily through its neurotoxic properties. Once it enters the body, it can be deposited in fat tissues and act on the central nervous system. The compound interferes with the normal functioning of neurons, leading to symptoms such as convulsions and seizures. The exact molecular targets and pathways involved include the disruption of ion channels and neurotransmitter receptors .

類似化合物との比較

Endrin: The parent compound from which endrin ketone is derived.

Endrin Aldehyde: Another degradation product of endrin.

Dieldrin: A structurally similar organochlorine pesticide.

Comparison: this compound is unique in its formation as a degradation product of endrin. Unlike endrin and dieldrin, which are primarily used as pesticides, this compound is mainly studied for its environmental and toxicological impact. Its presence in the environment is indicative of the degradation of endrin, making it a useful marker in environmental studies .

生物活性

Endrin ketone, a photochemical transformation product of the pesticide endrin, has garnered attention due to its potential biological activity and toxicity. This article explores the biological effects, toxicokinetics, and relevant case studies associated with this compound, drawing from diverse scientific literature.

This compound (CAS Number 53494-70-5) is formed through the photochemical isomerization of endrin when exposed to sunlight. This transformation results in a pentacyclic ketone structure, which has been observed to occur rapidly under intense sunlight conditions. The half-life for this process can range from 5 to 19 days depending on environmental factors .

Toxicokinetics

The absorption and distribution of this compound in biological systems are critical for understanding its toxicological profile. Studies indicate that endrin and its metabolites, including this compound, are retained in various tissues following exposure:

- Tissue Concentrations : In animal studies, significant concentrations were found in fat (up to 40 mg/kg), liver (4.5 mg/kg), and brain (2.7 mg/kg) after exposure to endrin .

- Metabolism : The metabolism of endrin varies across species, with oxidation leading to metabolites such as anti-12-hydroxyendrin and 12-ketoendrin. These metabolites can be conjugated as glucuronides and sulfates, influencing their biological activity .

Biological Effects

The biological activity of this compound has been primarily assessed through animal studies, focusing on various health endpoints:

- Neurological Effects : Neurological toxicity is a prominent concern. Acute exposure has resulted in severe neurological symptoms including convulsions and death in both humans and animals .

- Mortality Rates : In a notable case study, a 49-year-old man died after ingesting a substantial dose of endrin, highlighting its acute lethality .

- Developmental Toxicity : Studies have shown that maternal exposure during gestation can lead to decreased body weight gain in offspring across multiple species .

Table 1: Summary of Biological Effects in Animal Studies

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Neurological | Convulsions, death | Runhaar et al., 1985 |

| Hepatic | Liver damage | Treon et al., 1955 |

| Renal | Kidney damage | Treon et al., 1955 |

| Body Weight | Decreased gain in pregnant animals | Chernoff et al., 1979 |

Case Studies

Several case studies provide insights into the acute effects of this compound:

- Acute Ingestion Case : A case involving an elderly woman who died after ingesting an unknown quantity of liquid pesticide containing endrin demonstrated rapid onset of toxicity with tissue concentrations ranging from 0.467 to 13.3 mg/kg .

- Animal Exposure Studies : Inhalation studies involving various animal species showed mortality rates associated with prolonged exposure to endrin vapors, further confirming its neurotoxic potential .

- Long-term Exposure : Chronic dietary exposure in dogs resulted in emaciation and failure to thrive at doses as low as 0.24 mg/kg/day over extended periods .

Environmental Impact and Human Health Concerns

This compound's persistence in the environment raises concerns about its bioaccumulation potential. Although it has been detected in environmental samples, human biomonitoring studies have shown limited presence in tested populations . However, ongoing monitoring is essential due to its potential endocrine-disrupting properties and implications for reproductive health.

特性

IUPAC Name |

1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHZFAQWVKBTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866345 | |

| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Cerilliant MSDS] | |

| Record name | Endrin ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53494-70-5, 7378-10-1 | |

| Record name | Endrin ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53494-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。